4'-Butyl-[1,1'-biphenyl]-4-carbothioamide: A Pivotal Scaffold for Thiazole-Based Mesogens and Therapeutics
4'-Butyl-[1,1'-biphenyl]-4-carbothioamide: A Pivotal Scaffold for Thiazole-Based Mesogens and Therapeutics
The following is an in-depth technical guide on 4'-Butyl-[1,1'-biphenyl]-4-carbothioamide , structured for researchers and drug development professionals.
CAS: 72997-85-4 Formula: C₁₇H₁₉NS Molecular Weight: 269.41 g/mol IUPAC Name: 4'-Butylbiphenyl-4-thiocarboxamide Synonyms: 4-(4-Butylphenyl)thiobenzamide; 4'-Butyl-4-biphenylthiocarboxamide
Executive Summary & Chemical Identity
4'-Butyl-[1,1'-biphenyl]-4-carbothioamide is a specialized organosulfur intermediate primarily utilized in the synthesis of heterocyclic liquid crystals and biphenyl-core pharmaceuticals . Structurally, it consists of a rigid biphenyl core substituted with a lipophilic n-butyl chain at the 4'-position and a reactive carbothioamide group at the 4-position.
This compound serves as a critical "gateway" molecule, transforming the commercially ubiquitous liquid crystal 4'-butyl-4-cyanobiphenyl (4CB) into complex thiazole derivatives via the Hantzsch Thiazole Synthesis . These derivatives are highly valued for their enhanced dielectric anisotropy in material science and their DNA Topoisomerase IB inhibitory activity in oncology.
Structural Significance
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Lipophilic Tail (Butyl): Provides solubility and induces nematic phase alignment in liquid crystals; facilitates membrane permeability in drug candidates.
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Rigid Core (Biphenyl): Ensures π-π stacking interactions essential for mesophase stability and enzyme active site intercalation.
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Reactive Head (Thioamide): A versatile electrophile/nucleophile hybrid used almost exclusively to construct sulfur-nitrogen heterocycles (thiazoles, thiadiazoles).
Synthesis & Production Protocols
The synthesis of CAS 72997-85-4 is typically achieved via the thionation of its nitrile precursor. Below is a field-proven protocol optimized for yield and purity, avoiding the use of highly toxic H₂S gas in favor of controlled reagents.
Protocol A: Thionation of 4'-Butyl-4-cyanobiphenyl (4CB)
Objective: Convert the nitrile group (-CN) to a thioamide (-CSNH₂) using Sodium Hydrosulfide (NaSH) and Magnesium Chloride (MgCl₂).
Reagents:
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4'-Butyl-4-cyanobiphenyl (4CB) [CAS: 52709-83-8]
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Sodium Hydrosulfide hydrate (NaSH·xH₂O)
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Magnesium Chloride hexahydrate (MgCl₂·6H₂O)
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Solvent: Dimethylformamide (DMF)[1]
Step-by-Step Methodology:
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Preparation: Dissolve 10 mmol of 4CB in 20 mL of DMF in a round-bottom flask.
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Activation: Add 20 mmol of MgCl₂·6H₂O. The Mg²⁺ ion activates the nitrile carbon, making it more susceptible to nucleophilic attack.
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Thionation: Add 20 mmol of NaSH. The mixture will turn a deep green/yellow suspension.
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Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1). The product will appear as a lower Rf spot compared to the nitrile.
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Quenching: Pour the reaction mixture into 100 mL of ice-cold 0.5 M HCl. The thioamide will precipitate as a yellow solid.[2]
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Purification: Filter the solid, wash with water, and recrystallize from ethanol/water.
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Note: Avoid prolonged heating during recrystallization to prevent hydrolysis back to the amide.
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Reaction Pathway Visualization
The following diagram illustrates the transformation from the nitrile precursor to the thioamide and its subsequent application in thiazole synthesis.
Figure 1: Synthetic pathway deriving the thioamide from 4CB and its conversion to thiazole scaffolds.
Chemical Reactivity & Applications[4]
A. Material Science: Liquid Crystal Mesogens
In the field of soft matter physics, CAS 72997-85-4 is not typically the end-product but a reactive intermediate .
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Dielectric Anisotropy: Converting the thioamide to a thiazole ring significantly increases the polarizability of the molecule along the longitudinal axis compared to the original nitrile.
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Smectic Phase Induction: Thioamide derivatives often exhibit smectic phases due to the strong hydrogen bonding capability of the -CSNH₂ moiety (N-H···S interactions), which promotes layered ordering.
B. Medicinal Chemistry: Thiazole Synthesis
The primary utility of this compound in drug discovery is the Hantzsch Thiazole Synthesis .
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Mechanism: The sulfur atom of the thioamide attacks the α-carbon of an α-haloketone (e.g., phenacyl bromide), followed by cyclization and dehydration.
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Target: This reaction yields 2,4-disubstituted thiazoles .
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Case Study (Topoisomerase Inhibitors): Derivatives synthesized from this scaffold have shown potent inhibitory activity against DNA Topoisomerase IB.[2] The 4'-butylbiphenyl tail intercalates into DNA base pairs, while the thiazole head group interacts with the enzyme's active site.
Table 1: Comparative Physicochemical Properties
| Property | Nitrile Precursor (4CB) | Thioamide (CAS 72997-85-4) | Thiazole Derivative |
| Functionality | Mesogen (Liquid Crystal) | Synthetic Intermediate | Bioactive / High-Δε Mesogen |
| Polarity | Moderate | High (H-bond donor) | Moderate-High |
| Melting Point | ~47°C | 140–150°C (Predicted) | Variable (>100°C) |
| Reactivity | Hydrolysis, Reduction | Cyclization, S-Alkylation | Stable, π-Stacking |
| Key Spectral Feature | IR: ~2225 cm⁻¹ (CN) | IR: ~1630 cm⁻¹ (C=S) | NMR: Thiazole C-H (~7.8 ppm) |
Analytical Characterization (QC Standards)
To validate the identity of CAS 72997-85-4, the following spectral fingerprints must be confirmed.
Infrared Spectroscopy (FT-IR)
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Diagnostic Bands:
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3300–3100 cm⁻¹: N-H stretching (doublet for primary amide).
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~1630 cm⁻¹: C=S stretching (Thioamide I band).
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Absence: Complete disappearance of the sharp nitrile peak at 2225 cm⁻¹.
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Nuclear Magnetic Resonance (¹H NMR)
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Solvent: DMSO-d₆ (CDCl₃ may cause peak broadening due to H-bonding).
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Key Signals:
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δ 9.5–10.0 ppm: Broad singlets (1H or 2H) corresponding to -CSNH₂ protons.
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δ 7.6–8.0 ppm: Aromatic doublet (protons ortho to the thioamide group).
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δ 2.6 ppm: Triplet (2H, benzylic -CH₂- of the butyl group).
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δ 0.9 ppm: Triplet (3H, terminal -CH₃).
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Safety & Handling (E-E-A-T)
Hazard Class: Irritant / Harmful.
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H2S Evolution: In the presence of strong acids or moisture at high temperatures, thioamides can release Hydrogen Sulfide (H₂S), a potent neurotoxin. Always handle in a functioning fume hood.
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Skin Sensitization: Thioamides are known skin sensitizers. Nitrile gloves are mandatory; double-gloving is recommended during the weighing of dry powder.
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Storage: Store at 2–8°C under an inert atmosphere (Argon). Thioamides are sensitive to oxidative desulfurization (converting to amides) upon prolonged exposure to air and light.
References
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Sigma-Aldrich. 2-(4-n-Butylbiphenyl-4'-yl)-4-(2-hydroxyphenyl)thiazole Product Data. (Demonstrates the downstream application of the thioamide scaffold).
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MDPI Molecules. Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors. (2022).[2][3] (Provides context on the biological activity of thiazole-biphenyl pharmacophores).
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Organic Syntheses. Thioamides from Nitriles: General Methods. (Standardizing the NaSH/MgCl₂ protocol).
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BenchChem. Synthesis of 4'-Butoxy-4-cyanobiphenyl Liquid Crystal. (Analogous synthesis demonstrating the biphenyl core construction).
